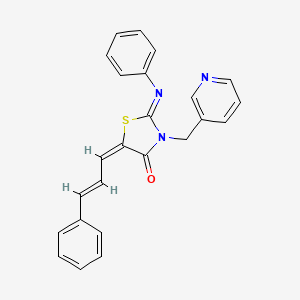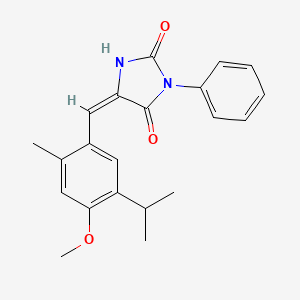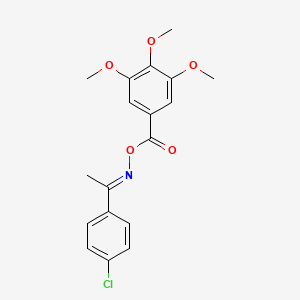
7-hydroxy-3-(4-methoxyphenyl)-8-(4-morpholinylmethyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-hydroxy-3-(4-methoxyphenyl)-8-(4-morpholinylmethyl)-2H-chromen-2-one, also known as HMC-1, is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-8-(4-morpholinylmethyl)-2H-chromen-2-one involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and MAPK pathways. 7-hydroxy-3-(4-methoxyphenyl)-8-(4-morpholinylmethyl)-2H-chromen-2-one also activates the AMPK pathway, leading to an increase in autophagy and a decrease in cell proliferation. Additionally, 7-hydroxy-3-(4-methoxyphenyl)-8-(4-morpholinylmethyl)-2H-chromen-2-one has been shown to modulate the expression of various genes involved in cell growth, apoptosis, and inflammation.
Biochemical and physiological effects:
7-hydroxy-3-(4-methoxyphenyl)-8-(4-morpholinylmethyl)-2H-chromen-2-one has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, reduction of inflammation, and protection of neurons from oxidative stress and neuroinflammation. 7-hydroxy-3-(4-methoxyphenyl)-8-(4-morpholinylmethyl)-2H-chromen-2-one has also been shown to modulate the expression of various genes involved in cell growth, apoptosis, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-hydroxy-3-(4-methoxyphenyl)-8-(4-morpholinylmethyl)-2H-chromen-2-one has several advantages for lab experiments, including its high purity and good yield, making it suitable for further studies. However, 7-hydroxy-3-(4-methoxyphenyl)-8-(4-morpholinylmethyl)-2H-chromen-2-one has some limitations, including its potential toxicity and limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for 7-hydroxy-3-(4-methoxyphenyl)-8-(4-morpholinylmethyl)-2H-chromen-2-one research, including the development of more efficient synthesis methods, the evaluation of its potential therapeutic applications in various diseases, and the investigation of its pharmacokinetics and toxicity. Additionally, the development of 7-hydroxy-3-(4-methoxyphenyl)-8-(4-morpholinylmethyl)-2H-chromen-2-one derivatives and analogs may lead to the discovery of more potent and selective compounds for therapeutic use.
In conclusion, 7-hydroxy-3-(4-methoxyphenyl)-8-(4-morpholinylmethyl)-2H-chromen-2-one is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of various signaling pathways and modulation of gene expression, leading to its biochemical and physiological effects. While 7-hydroxy-3-(4-methoxyphenyl)-8-(4-morpholinylmethyl)-2H-chromen-2-one has several advantages for lab experiments, it also has some limitations that need to be addressed. There are several future directions for 7-hydroxy-3-(4-methoxyphenyl)-8-(4-morpholinylmethyl)-2H-chromen-2-one research that may lead to the discovery of more potent and selective compounds for therapeutic use.
Métodos De Síntesis
7-hydroxy-3-(4-methoxyphenyl)-8-(4-morpholinylmethyl)-2H-chromen-2-one can be synthesized through a multi-step process involving the condensation of 4-methoxybenzaldehyde and 4-morpholinobenzylamine, followed by cyclization and oxidation reactions. The final product is obtained in good yield and high purity, making it suitable for further studies.
Aplicaciones Científicas De Investigación
7-hydroxy-3-(4-methoxyphenyl)-8-(4-morpholinylmethyl)-2H-chromen-2-one has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 7-hydroxy-3-(4-methoxyphenyl)-8-(4-morpholinylmethyl)-2H-chromen-2-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, 7-hydroxy-3-(4-methoxyphenyl)-8-(4-morpholinylmethyl)-2H-chromen-2-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. In neurological disorders research, 7-hydroxy-3-(4-methoxyphenyl)-8-(4-morpholinylmethyl)-2H-chromen-2-one has been shown to protect neurons from oxidative stress and neuroinflammation, leading to a potential therapeutic application in neurodegenerative diseases.
Propiedades
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-8-(morpholin-4-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-25-16-5-2-14(3-6-16)17-12-15-4-7-19(23)18(20(15)27-21(17)24)13-22-8-10-26-11-9-22/h2-7,12,23H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHXJTDQBLELFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C(=C(C=C3)O)CN4CCOCC4)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-3-(4-methoxyphenyl)-8-(morpholin-4-ylmethyl)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(1,3-benzodioxol-5-ylmethylene)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide](/img/structure/B5913087.png)
![4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide](/img/structure/B5913097.png)
![2-(1,3-benzothiazol-2-yl)-5-methyl-4-[4-(4-morpholinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5913103.png)
![2-(2-chloro-4-{[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-methoxyphenoxy)acetamide](/img/structure/B5913105.png)
![3-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2(1H)-quinolinone](/img/structure/B5913116.png)

![4-({2-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5913125.png)
![2-{2-chloro-4-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B5913133.png)


![5,6-diphenyl-2-(2-thienylmethylene)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5913148.png)
![8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B5913185.png)

